N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzodioxole ring, a chlorophenyl group, and an oxadiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) and Signal Transducer and Activator of Transcription 3 (STAT3) . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
For instance, inhibition of GSK-3β can lead to the activation of various downstream signaling pathways, while inhibition of STAT3 can disrupt the JAK/STAT signaling pathway .
Biochemical Pathways
The compound potentially affects the GSK-3β signaling pathway and the JAK/STAT signaling pathway . These pathways are involved in a wide range of cellular processes, including cell proliferation, survival, and inflammation. Disruption of these pathways can have significant downstream effects, potentially leading to changes in cell behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step chemical processes. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the key bonds between the benzodioxole and oxadiazole moieties . This method ensures high purity and yield while maintaining the structural integrity of the complex molecule.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These methods are designed to achieve high efficiency and cost-effectiveness, making the compound accessible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O5/c23-14-5-3-13(4-6-14)20-25-21(32-26-20)16-2-1-9-27(22(16)29)11-19(28)24-15-7-8-17-18(10-15)31-12-30-17/h1-10H,11-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQQDBCKARTNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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